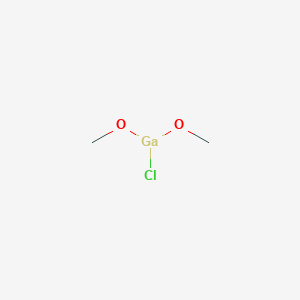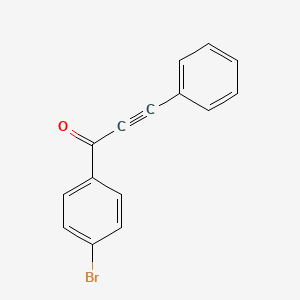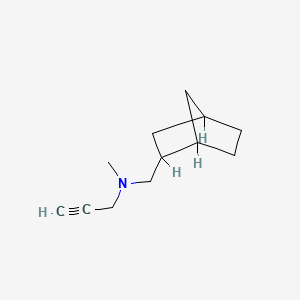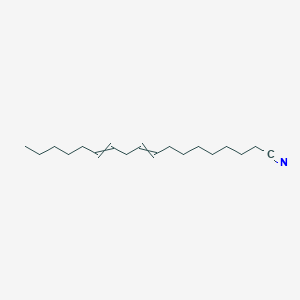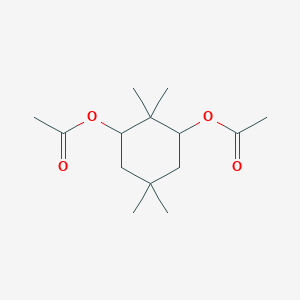
2,2,5,5-Tetramethylcyclohexane-1,3-diyl diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,5,5-Tetramethylcyclohexane-1,3-diyl diacetate is a chemical compound with the molecular formula C14H24O4. It consists of 24 hydrogen atoms, 14 carbon atoms, and 4 oxygen atoms . This compound is known for its unique structure, which includes a cyclohexane ring substituted with four methyl groups and two acetate groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5-Tetramethylcyclohexane-1,3-diyl diacetate typically involves the acetylation of 2,2,5,5-tetramethylcyclohexane-1,3-diol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions usually include a temperature range of 0-5°C to prevent side reactions and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher efficiency and yield. The use of automated systems also minimizes human error and ensures consistent product quality.
化学反応の分析
Types of Reactions
2,2,5,5-Tetramethylcyclohexane-1,3-diyl diacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetate groups back to hydroxyl groups.
Substitution: The acetate groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields 2,2,5,5-tetramethylcyclohexane-1,3-diol.
Substitution: Results in halogenated or aminated derivatives.
科学的研究の応用
2,2,5,5-Tetramethylcyclohexane-1,3-diyl diacetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of polymers and resins with specific properties.
作用機序
The mechanism of action of 2,2,5,5-Tetramethylcyclohexane-1,3-diyl diacetate involves its interaction with various molecular targets and pathways. In biological systems, it can undergo hydrolysis to release acetic acid and 2,2,5,5-tetramethylcyclohexane-1,3-diol. The released acetic acid can participate in metabolic pathways, while the diol can interact with enzymes and other biomolecules.
類似化合物との比較
Similar Compounds
2,2,5,5-Tetramethylcyclohexane-1,3-diol: The parent diol compound.
2,2,5,5-Tetramethylcyclohexane-1,3-diyl dibenzoate: A similar compound with benzoate groups instead of acetate groups.
2,2,5,5-Tetramethylcyclohexane-1,3-diyl dichloride: A halogenated derivative.
Uniqueness
2,2,5,5-Tetramethylcyclohexane-1,3-diyl diacetate is unique due to its specific ester functional groups, which impart distinct chemical properties. Its stability and reactivity make it suitable for various applications in research and industry.
特性
CAS番号 |
23174-54-1 |
|---|---|
分子式 |
C14H24O4 |
分子量 |
256.34 g/mol |
IUPAC名 |
(3-acetyloxy-2,2,5,5-tetramethylcyclohexyl) acetate |
InChI |
InChI=1S/C14H24O4/c1-9(15)17-11-7-13(3,4)8-12(14(11,5)6)18-10(2)16/h11-12H,7-8H2,1-6H3 |
InChIキー |
SXMQOKFREGXHNY-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1CC(CC(C1(C)C)OC(=O)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




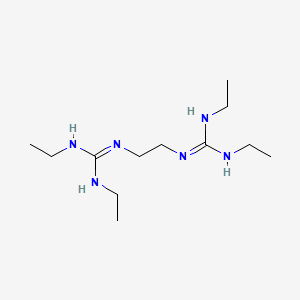
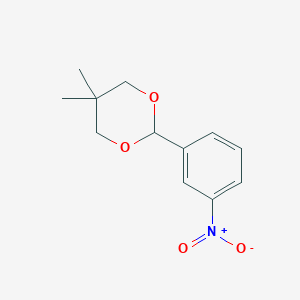
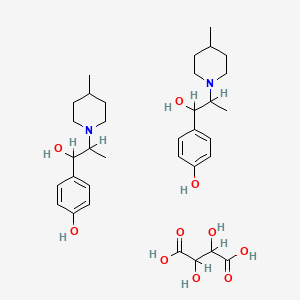
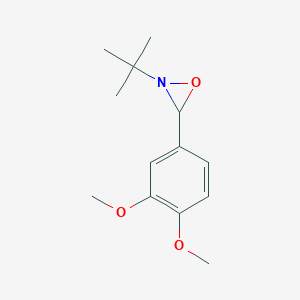
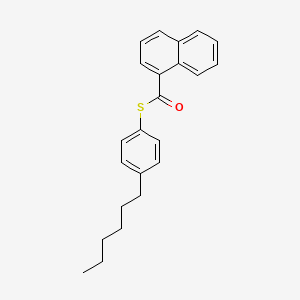

![2-[2,4,6-Triiodo-3-(3-oxomorpholin-4-yl)phenyl]propanoic acid](/img/structure/B14710568.png)
![1,4,6a-Trimethyl-4-(3-oxobutyl)decahydrocyclopenta[f]isochromene-2,7-dione](/img/structure/B14710576.png)
